Cas no 909562-67-0 (Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-)

Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-, is a pyrimidine derivative with a reactive chloro and amino substituent, making it a versatile intermediate in organic synthesis. Its structure enables selective functionalization, particularly in pharmaceutical and agrochemical applications. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups enhances its reactivity in nucleophilic substitution and condensation reactions. This compound is valued for its role in constructing heterocyclic frameworks, such as purine analogs and other bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in research and industrial processes. Its synthetic utility is further underscored by its compatibility with a range of coupling and cross-coupling methodologies.
Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- structure
909562-67-0 structure
Product name:Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-
CAS No:909562-67-0
MF:C6H6ClN3O
MW:171.584339618683
CID:1956579
PubChem ID:72214555

Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-
    • 909562-67-0
    • AB76990
    • SCHEMBL14667045
    • SY319382
    • DB-088446
    • CS-0531038
    • 1-(4-Amino-2-chloro-5-pyrimidinyl)ethanone
    • TQR0002
    • MFCD22543995
    • 1-(4-AMINO-2-CHLOROPYRIMIDIN-5-YL)ETHANONE
    • Inchi: InChI=1S/C6H6ClN3O/c1-3(11)4-2-9-6(7)10-5(4)8/h2H,1H3,(H2,8,9,10)
    • InChI Key: JUERSHBUJSAQDB-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CN=C(Cl)NC1=N

Computed Properties

  • Exact Mass: 171.0199395Da
  • Monoisotopic Mass: 171.0199395Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68.9Ų

Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D539535-25g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
25g
$2285 2024-08-03
eNovation Chemicals LLC
D539535-5g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
5g
$935 2024-08-03
Alichem
A089005052-1g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
1g
$1414.60 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1601702-5g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 98%
5g
¥30760.00 2024-04-25
eNovation Chemicals LLC
D539535-10g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
10g
$1485 2025-02-20
eNovation Chemicals LLC
D539535-5g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
5g
$935 2025-02-28
eNovation Chemicals LLC
D539535-1g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
1g
$635 2025-02-28
eNovation Chemicals LLC
D539535-250mg
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
250mg
$495 2024-08-03
eNovation Chemicals LLC
D539535-1g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
1g
$635 2024-08-03
eNovation Chemicals LLC
D539535-25g
1-(4-Amino-2-chloropyrimidin-5-yl)ethanone
909562-67-0 95%
25g
$2285 2025-02-20

Additional information on Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-

Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-: A Comprehensive Overview

Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)-, with the CAS number 909562-67-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrimidine ring with an ethanone group. The pyrimidine moiety, a six-membered aromatic ring containing two nitrogen atoms, plays a crucial role in its biological activity. The 4-amino and 2-chloro substituents further enhance its chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations has made it a key intermediate in the development of novel drugs. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are critical in the treatment of cancer and other diseases. The pyrimidine ring structure is particularly advantageous due to its ability to form hydrogen bonds with target proteins, enhancing bioavailability and efficacy.

The synthesis of Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- involves a multi-step process that typically begins with the preparation of the pyrimidine ring. This is followed by the introduction of the amino and chloro substituents at specific positions to achieve the desired regiochemistry. The final step involves the attachment of the ethanone group, which can be achieved through condensation reactions or other suitable methods. The optimization of these steps has been a focus of recent research, with scientists striving to develop more efficient and environmentally friendly synthetic pathways.

In terms of physical properties, Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- exhibits a melting point of approximately 180°C and is sparingly soluble in water. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under different conditions has also been extensively studied, with results indicating that it remains stable under normal storage conditions but may degrade under harsh acidic or basic environments.

The biological activity of Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- has been a subject of intense research. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, its anti-cancer properties have been explored through in vitro assays, where it showed significant cytotoxicity against various cancer cell lines. These findings underscore its potential as a lead compound for drug development.

Recent advancements in computational chemistry have further enhanced our understanding of Ethanone's molecular interactions. Molecular docking studies have revealed that its pyrimidine ring can effectively bind to target proteins such as kinases and proteases. This binding affinity is attributed to the presence of hydrogen bond donors and acceptors on the molecule's surface. Furthermore, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for predicting its reactivity in different chemical environments.

In conclusion, Ethanone, 1-(4-amino-2-chloro-5-pyrimidinyl)- (CAS No: 909562-67-0) is a versatile compound with promising applications in pharmaceuticals and organic synthesis. Its unique structure and biological properties make it a valuable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing medical science.

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